D-Dopa
概要
説明
科学的研究の応用
DL-Dopa has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various catecholamines and alkaloids.
Biology: Studied for its role in neurotransmitter synthesis and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of melanin and other biopolymers.
作用機序
DL-ドーパは、主に脳内でのドーパミンへの変換を通じて作用します。 投与されると、DL-ドーパは血液脳関門を通過し、芳香族L-アミノ酸脱炭酸酵素によって脱炭酸されてドーパミンを形成します . この補足ドーパミンは、パーキンソン病の患者における枯渇した内因性ドーパミンレベルを補充するのに役立ち、震えや硬直などの症状を軽減します .
類似の化合物との比較
DL-ドーパは、しばしば次のような類似の化合物と比較されます。
L-ドーパ: ドーパの左旋光異性体であり、血液脳関門を通過する能力が高いため、臨床環境でより一般的に使用されています.
D-ドーパ: 右旋光異性体であり、生物学的活性は低いため、あまり使用されません.
DL-ドーパは、ラセミ混合物であるため、D型とL型の両方をバランスよく含んでおり、特定の研究や産業における用途では有利になる可能性があります .
生化学分析
Biochemical Properties
D-Dopa interacts with various enzymes and proteins. It is converted to L-Dopa via sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively . This compound is also a substrate for the cytochrome P450 enzyme, tyrosine N-monooxygenase (CYP79), which mediates the hydroxylation of L-tyrosine to form L-Dopa .
Cellular Effects
This compound influences various cellular processes. Compared to its L-enantiomer, this compound is biologically inactive . In contrast, L-Dopa has been shown to regulate a variety of immune functions and can affect dopaminergic signaling both centrally and peripherally .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-Dopa via DAAO and DOPA transaminase . Additionally, this compound can be hydroxylated to L-Dopa by CYP79 . These reactions suggest that this compound may exert its effects at the molecular level through these enzymatic interactions.
Temporal Effects in Laboratory Settings
Studies on L-Dopa, the biologically active enantiomer, have shown that its effects can change over time .
Dosage Effects in Animal Models
Studies on L-Dopa have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts L-tyrosine to L-Dopa. This process involves the enzymes DAAO and DOPA transaminase, as well as CYP79 .
Transport and Distribution
Studies suggest that L-Dopa, the biologically active enantiomer, can be transported across biological barriers via the L-type amino acid transporter 1 (LAT1) .
Subcellular Localization
Studies on related compounds suggest that similar molecules can be localized in various subcellular compartments .
準備方法
合成経路と反応条件
DL-ドーパは、さまざまな化学経路で合成できます。一般的な方法の1つは、チロシナーゼ酵素を用いたL-チロシンの水酸化であり、L-ドーパが形成されます。 ラセミ混合物、DL-ドーパは、カテコールとアラニンの反応を含む化学合成によって得られます .
工業生産方法
DL-ドーパの工業生産は、通常、チロシナーゼを発現する遺伝子組み換え微生物の発酵を含みます。 このバイオテクノロジーアプローチは、従来の化学合成と比較して、収率が高く、環境への影響が低いため、好まれます .
化学反応の分析
反応の種類
DL-ドーパは、次のようないくつかの種類の化学反応を起こします。
一般的な試薬と条件
形成される主な生成物
酸化: ドーパキノンとメラニン.
還元: ドーパミン.
置換: さまざまな置換フェニルアラニン誘導体.
科学研究への応用
DL-ドーパは、幅広い科学研究の用途があります。
類似化合物との比較
DL-Dopa is often compared with other similar compounds, such as:
D-Dopa: The dextrorotatory form, which is less commonly used due to its lower biological activity.
Dopamine: The direct product of DL-Dopa decarboxylation, which acts as a neurotransmitter.
DL-Dopa is unique in that it is a racemic mixture, providing a balance of both D- and L- forms, which can be advantageous in certain research and industrial applications .
生物活性
D-Dopa, or d-3,4-dihydroxyphenylalanine, is a stereoisomer of L-Dopa and has garnered interest due to its unique biological activities and potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacokinetics and Bioavailability
This compound exhibits promising pharmacokinetic (PK) properties, making it a candidate for therapeutic use. Recent studies have shown that this compound has an absolute oral bioavailability of approximately 47.7% when administered orally . The plasma concentration peaks (C_max) at around 99.0 nmol/mL within 15 minutes after administration of a 50 mg/kg dose, demonstrating rapid absorption .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | 47.7% |
C_max (Plasma) | 99.0 nmol/mL at 15 min |
AUC (Plasma) | 185 nmol·h/mL |
AUC (Brain) | 5.48 nmol·h/g |
Half-life (t_1/2) | 0.35 h |
Volume of Distribution | 0.834 L/kg |
Clearance | 28 mL/min/kg |
These pharmacokinetic characteristics indicate that this compound can achieve significant plasma levels quickly, although brain exposure remains relatively low compared to plasma levels (AUC brain/plasma ratio of 0.03 ) without co-administration of enhancers like sodium benzoate .
The biological activity of this compound is largely attributed to its conversion to L-Dopa via the enzyme D-amino acid oxidase (DAAO). Studies have demonstrated that this compound is unidirectionally converted to L-Dopa in the presence of DAAO, which facilitates its therapeutic effects in conditions like Parkinson's disease . This conversion involves an initial oxidative deamination to form an α-keto acid, followed by transamination to produce L-Dopa .
Inhibition Studies
Research indicates that co-administration with sodium benzoate, a selective DAAO inhibitor, significantly enhances both plasma and brain exposures of this compound by over 200% , highlighting the potential for combination therapies to improve efficacy . This combination therapy not only increases bioavailability but also demonstrates a noncompetitive allosteric inhibition of glutamate carboxypeptidase II (GCPII), a target implicated in various neurological disorders .
Clinical Implications and Case Studies
This compound's role in treating movement disorders has been explored in several clinical contexts. For instance, in studies involving hemi-parkinsonian models, administration of this compound resulted in contralateral rotations similar to those observed with L-Dopa but with a slower onset and reduced potency . These findings suggest that while this compound may not be as effective as L-Dopa on its own, it could serve as an adjunct therapy or a precursor that enhances the effects of L-Dopa.
Case Study: Dopa-Responsive Dystonia
In patients with dopa-responsive dystonia (DRD), where L-Dopa treatment is standard, the addition of this compound has shown varying degrees of improvement in motor functions. For example:
- Patient 1 : Experienced significant motor disabilities despite L-Dopa treatment; however, the addition of oral BH4 provided additional benefits.
- Patient 2 : Had mild developmental delays but improved motor functions with lower doses of L-Dopa combined with dietary modifications including this compound supplementation .
特性
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Dihydroxyphenylalanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
Record name | DL-DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Dopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-DOPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。